

Cross-validation of CCT128930 Effects in Different Cell Lines: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the AKT inhibitor **CCT128930**'s performance across various cancer cell lines. We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis with other known AKT inhibitors.

Introduction to CCT128930

CCT128930 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT, with a particular selectivity for the AKT2 isoform.[1] As a crucial node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in a multitude of human cancers, making it a prime target for therapeutic intervention. CCT128930 exerts its anti-cancer effects by inducing cell cycle arrest, primarily at the G1 phase, and promoting apoptosis.[2][3] [4] This guide aims to provide a cross-validation of these effects in different cell line models.

Comparative Analysis of CCT128930 and Other AKT Inhibitors

The efficacy of **CCT128930** is best understood in the context of other AKT inhibitors. This section compares the growth inhibitory effects of **CCT128930** with other well-characterized AKT inhibitors: MK-2206 (an allosteric inhibitor), Perifosine (an alkylphospholipid that inhibits AKT translocation), and GSK690693 (an ATP-competitive pan-AKT inhibitor).



Table 1: Comparison of Growth Inhibitory (GI50/IC50) Values of AKT Inhibitors in Various Cancer Cell Lines



Cell Line	Cancer Type	CCT128930 (μM)	MK-2206 (μM)	Perifosine (μM)	GSK690693 (μΜ)
U87MG	Glioblastoma	6.3[3]	-	8-15	-
LNCaP	Prostate Cancer	0.35[3]	-	0.6-8.9[5]	0.147[6]
PC3	Prostate Cancer	1.9[3]	-	0.6-8.9[5]	-
BT474	Breast Cancer	-	-	-	0.086[6]
MCF-7	Breast Cancer	-	-	-	-
A549	Lung Cancer	-	-	8-15[7]	105.33[8]
HCT116	Colon Cancer	-	-	-	8.2[8]
Mia PaCa-2	Pancreatic Cancer	-	Inhibits proliferation[9]	-	-
Panc-1	Pancreatic Cancer	-	Inhibits proliferation[9]	-	-
CNE-1	Nasopharyng eal Carcinoma	-	3-5[10]	-	-
CNE-2	Nasopharyng eal Carcinoma	-	3-5[10]	-	-
HONE-1	Nasopharyng eal Carcinoma	-	3-5[10]	-	-
SUNE-1	Nasopharyng eal	-	<1[10]	-	-



Carcinoma

Note: "-" indicates that data was not readily available in the searched literature. The presented values are for growth inhibition (GI50 or IC50) and may be derived from different experimental conditions.

Effects on Cell Cycle and Apoptosis

CCT128930 and other AKT inhibitors modulate cell cycle progression and induce apoptosis in sensitive cell lines.

Table 2: Effects of CCT128930 and Other AKT Inhibitors

on Cell Cycle and Apoptosis

Inhibitor	Cell Line	Effect on Cell Cycle	Induction of Apoptosis
CCT128930	U87MG	G1 arrest[2][4]	Yes[3]
HepG2	Cell cycle arrest[1]	Yes (at high doses)[1]	
MK-2206	CNE-2, HONE-1	G1 arrest[10]	No evidence found[10]
Mia PaCa-2, Panc-1	-	Yes[9]	
Breast Cancer Cell Lines	Cell cycle progression inhibition[11]	Yes[11]	
Perifosine	NSCLC cell lines	Cell cycle arrest[7]	Yes[7]
Head and Neck Squamous Carcinoma	G1-S and G2-M arrest[12]	-	
GSK690693	Acute Lymphoblastic Leukemia cell lines	-	Yes[6][13]
LNCaP, BT474	-	Yes (at concentrations >100 nM)[6]	

Signaling Pathways and Experimental Workflows

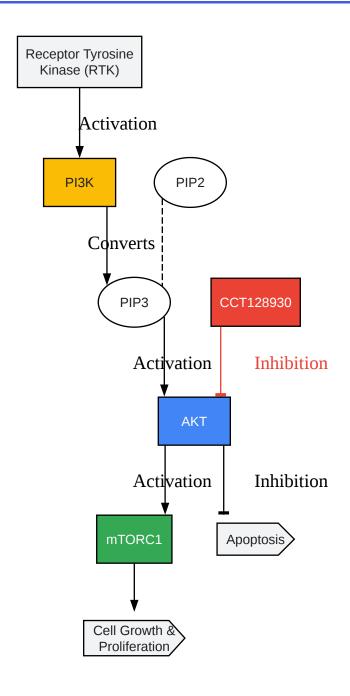




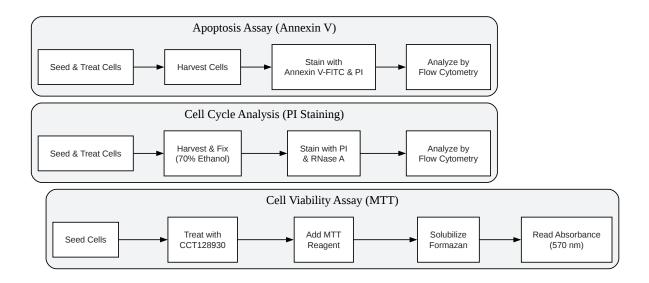


To visualize the mechanism of action and experimental procedures, the following diagrams are provided.









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